molecular formula C28H21N3O2 B2674893 N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide CAS No. 887198-54-1

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide

Cat. No.: B2674893
CAS No.: 887198-54-1
M. Wt: 431.495
InChI Key: UVUKTXMIVOIBKA-UHFFFAOYSA-N
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Description

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a xanthene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method. This method is advantageous due to its high yield, simplicity, and environmental friendliness .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, making it more suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene moiety.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique optical properties.

Mechanism of Action

The mechanism of action of N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to bind to specific sites on enzymes, inhibiting their activity. This compound can also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.

    Xanthene derivatives: Compounds with the xanthene structure are known for their fluorescent properties.

Uniqueness

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide is unique due to its combination of the imidazo[1,2-a]pyridine and xanthene moieties, which confer both biological activity and fluorescent properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O2/c1-18-8-7-15-31-17-23(30-27(18)31)19-9-6-10-20(16-19)29-28(32)26-21-11-2-4-13-24(21)33-25-14-5-3-12-22(25)26/h2-17,26H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUKTXMIVOIBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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